molecular formula C9H13N3O2 B1417899 ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate CAS No. 926926-62-7

ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Cat. No. B1417899
M. Wt: 195.22 g/mol
InChI Key: PMOHZPNLNJKKRE-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate, also known as ETH-PC, is an organic compound with a wide range of applications in scientific research. It is a member of the pyrazolopyridine family of compounds and is used in a variety of research applications, such as synthesis, biochemical and physiological effects, and lab experiments. ETH-PC has been studied extensively and has been found to have several unique properties that make it a valuable tool for laboratory use.

Scientific Research Applications

Application in Synthesis of Anticoagulant Intermediates

Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is noted for its role in the synthesis of anticoagulant intermediates. It serves as an important intermediate in the synthesis of apixaban, an anticoagulant. Its crystal structure and purity are vital for this process, emphasizing its significance in pharmaceutical synthesis (Wang et al., 2017).

Facilitating Novel Heterocyclic Synthesis

This compound aids in the efficient synthesis of novel pyrazolo[3,4-b]pyridine products. Its reactivity with pyrazole-5-amine derivatives and activated carbonyl groups in specific conditions yields new N-fused heterocycle products, showcasing its utility in creating diverse chemical structures (Ghaedi et al., 2015).

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8/h10H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOHZPNLNJKKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659438
Record name Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

CAS RN

926926-62-7
Record name Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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